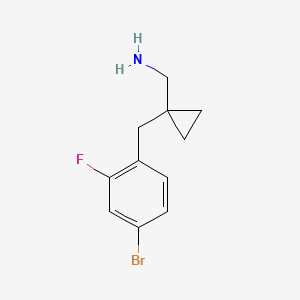
1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the condensation of phenylhydrazine with a suitable cyclohexanone derivative. The reaction is often carried out in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Uniqueness
1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethyl group and the carboxylic acid functionality enhances its potential for various applications compared to similar compounds.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
1,5,5-trimethyl-6,7-dihydro-4H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-11(2)5-4-8-7(6-11)9(10(14)15)12-13(8)3/h4-6H2,1-3H3,(H,14,15) |
Clave InChI |
QFTCFLUOEZDDTR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=C(C1)C(=NN2C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Propyl-1-[(pyridin-3-yl)methyl]cyclohexane-1-carbaldehyde](/img/structure/B13588772.png)
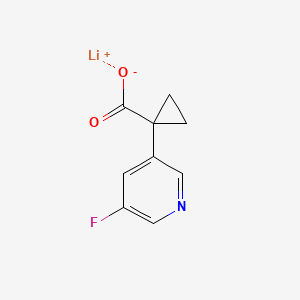
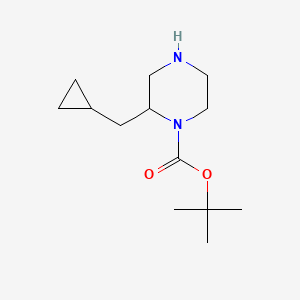
![N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide](/img/structure/B13588788.png)
![rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13588794.png)
![1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride](/img/structure/B13588806.png)

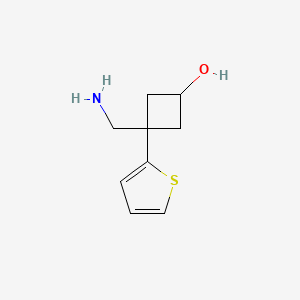
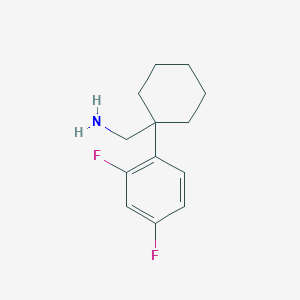
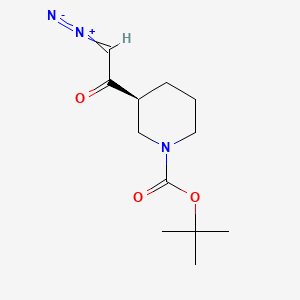
![4-amino-N-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]-3-methylbutanamidedihydrochloride](/img/structure/B13588833.png)
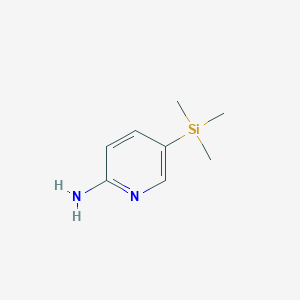
![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide](/img/structure/B13588842.png)
